
PF-06447475
概要
説明
PF-06447475は、パーキンソン病などのいくつかの神経変性疾患に関与するタンパク質キナーゼであるロイシンリッチリピートキナーゼ2(LRRK2)の強力で選択的な阻害剤です。 この化合物は、前臨床研究において、ドーパミン作動性ニューロンを酸化ストレス誘発性損傷から保護する能力を示しており、神経変性によって特徴付けられる病状に対する治療上の利点を提供する可能性があります .
準備方法
合成経路および反応条件
PF-06447475は、化学的には3-[4-(4-モルホリニル)-7H-ピロロ[2,3-d]ピリミジン-5-イル]-ベンゾニトリルとして知られており、多段階プロセスによって合成されます反応条件は、多くの場合、高い収率と純度を保証するために、特定の触媒と溶媒の使用を必要とします .
工業生産方法
This compoundの工業生産には、ラボでの合成プロセスをスケールアップすることが含まれます。これには、収率を最大化し、不純物を最小限に抑えるために、温度、圧力、溶媒選択などの反応条件を最適化することが含まれます。 その後、化合物は結晶化またはクロマトグラフィーなどの技術を使用して精製され、医薬品用途に必要な純度レベルが達成されます .
化学反応の分析
反応の種類
PF-06447475は、次のようないくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、様々な酸化された誘導体を形成することができます。
還元: 還元反応は、ニトリル基を修飾して、アミンやその他の還元された生成物を形成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は様々な酸化された誘導体を生成する可能性があり、還元はアミンや化合物のその他の還元された形態を生成することができます .
科学研究への応用
This compoundは、幅広い科学研究への応用があります。
化学: キナーゼ阻害とその細胞プロセスへの影響を研究するためのツール化合物として使用されます。
生物学: LRRK2が細胞シグナル伝達と神経変性において果たす役割を理解するための研究に用いられます。
医学: パーキンソン病などの神経変性疾患の治療における潜在的な治療効果について調査されています。
科学的研究の応用
Neuroprotection in Parkinson's Disease
PF-06447475 has shown promise in protecting dopaminergic neurons from degeneration associated with Parkinson's disease. Studies indicate that it can:
- Reduce Oxidative Stress : The compound inhibits LRRK2 kinase activity, which is linked to oxidative stress-induced neuronal death. In models of Parkinson's disease, this compound has been shown to reduce lipid peroxidation and improve neuronal integrity, thus prolonging lifespan and enhancing locomotor activity in Drosophila models .
- Attenuate Neuroinflammation : Chronic inhibition of LRRK2 with this compound has been found to mitigate neuroinflammation in animal models, reducing the activation of microglia and astrocytes, which are implicated in the progression of neurodegenerative diseases .
Spinal Cord Injury (SCI) Treatment
Recent studies have explored the efficacy of this compound in spinal cord injury contexts. Key findings include:
- Tissue Protection : Administration of this compound significantly reduced spinal cord tissue damage post-injury. In experimental models, higher doses (5 and 10 mg/kg) resulted in notable recovery of motor functions and a decrease in neuronal metabolic dysfunctions .
- Modulation of Inflammatory Cytokines : The compound was effective in modulating inflammatory responses following SCI, suggesting its role as a therapeutic agent in managing secondary injury mechanisms .
Radiosynthesis for Imaging Studies
This compound has also been utilized in the development of radiolabeled compounds for imaging studies:
- Carbon-11 Labeling : The compound was successfully labeled with carbon-11 for positron emission tomography (PET) imaging, facilitating the study of LRRK2 distribution and activity in vivo. This technique allows researchers to visualize LRRK2's role in various neurological conditions and assess the pharmacodynamics of this compound .
Insights from Case Studies
Several case studies have highlighted the potential applications of this compound:
作用機序
PF-06447475は、LRRK2のキナーゼ活性を選択的に阻害することにより、その効果を発揮します。この阻害は、下流の標的のリン酸化を減少させ、酸化ストレスとニューロンの生存に関与する細胞シグナル伝達経路を調節します。 この化合物がドーパミン作動性ニューロンを酸化損傷から保護する能力は、神経変性疾患の文脈において特に重要です .
類似の化合物との比較
類似の化合物
GSK2578215A: 同様のキナーゼ阻害特性を持つ別のLRRK2阻害剤。
MLi-2: 脳への浸透性が高い、強力で選択的なLRRK2阻害剤。
HG-10-102-01: 前臨床研究で使用されている選択的なLRRK2阻害剤
独自性
This compoundは、LRRK2阻害に対する高い選択性と効力において独特です。 血脳関門を通過し、酸化ストレス誘発性損傷からニューロンを保護する能力により、神経変性疾患の治療開発における有望な候補となっています .
類似化合物との比較
Similar Compounds
GSK2578215A: Another LRRK2 inhibitor with similar kinase inhibition properties.
MLi-2: A potent and selective LRRK2 inhibitor with high brain penetration.
HG-10-102-01: A selective LRRK2 inhibitor used in preclinical studies
Uniqueness
PF-06447475 is unique in its high selectivity and potency for LRRK2 inhibition. Its ability to cross the blood-brain barrier and protect neurons from oxidative stress-induced damage makes it a promising candidate for therapeutic development in neurodegenerative diseases .
生物活性
PF-06447475, a selective inhibitor of the LRRK2 (leucine-rich repeat kinase 2), has garnered significant attention for its potential therapeutic effects in neurodegenerative diseases, particularly Parkinson's disease (PD). This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and implications for future research.
LRRK2 is implicated in several cellular processes, including autophagy, inflammation, and neuronal survival. This compound acts by inhibiting the kinase activity of LRRK2, which is often upregulated in neurodegenerative conditions. Studies have shown that by inhibiting LRRK2, this compound can modulate inflammatory responses and oxidative stress, two critical factors in neurodegeneration.
Key Mechanisms:
- Inhibition of Phosphorylation: this compound reduces the phosphorylation of LRRK2 at specific sites (e.g., S935), which is crucial for its activity and subsequent downstream signaling pathways .
- Reduction of Oxidative Stress: The compound has been shown to decrease levels of reactive oxygen species (ROS) and malondialdehyde (MDA), markers of oxidative stress that contribute to neuronal damage .
Spinal Cord Injury (SCI) Model
A notable study investigated the effects of this compound in a mouse model of spinal cord injury. The compound was administered at doses of 2.5, 5, and 10 mg/kg intraperitoneally at specified time points post-injury. Key findings included:
- Reduction in Tissue Damage: Higher doses (5 and 10 mg/kg) significantly reduced spinal cord tissue injury compared to controls .
- Improvement in Motor Function: Mice treated with this compound exhibited restored motor functions as measured by the Basso Mouse Scale score, particularly at higher doses starting from day one post-injury .
Treatment Group | Dose (mg/kg) | Tissue Injury Reduction | Motor Function Recovery |
---|---|---|---|
Control | - | - | - |
SCI + Vehicle | - | Significant | Significant deficit |
SCI + this compound | 2.5 | Moderate | Delayed recovery |
SCI + this compound | 5 | Significant | Early recovery |
SCI + this compound | 10 | High | Immediate recovery |
Drosophila Model
In another study using Drosophila, chronic exposure to paraquat (PQ), a neurotoxin, was employed to test the protective effects of this compound. The results indicated:
- Increased Survival Rates: Flies treated with this compound showed a significant increase in survival rates compared to those exposed solely to PQ .
- Statistical Significance: The survival difference was statistically significant with a p-value < 0.05, indicating strong protective effects against neurotoxicity .
Inflammation Modulation
This compound's role in modulating inflammatory responses is particularly relevant for conditions characterized by neuroinflammation. Studies have shown that treatment with the compound leads to decreased expression levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α following spinal cord injury . This suggests that LRRK2 inhibition may provide a dual benefit by not only protecting neurons but also reducing harmful inflammatory responses.
特性
IUPAC Name |
3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c18-9-12-2-1-3-13(8-12)14-10-19-16-15(14)17(21-11-20-16)22-4-6-23-7-5-22/h1-3,8,10-11H,4-7H2,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTWDJBVZQBRKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC=CC(=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1527473-33-1 | |
Record name | 1527473-33-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。